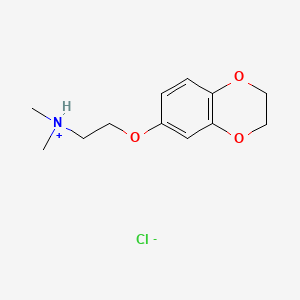
Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride is a chemical compound with a complex structure that includes a benzodioxane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts like lithium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
作用機序
The mechanism of action of Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved can include modulation of neurotransmitter systems or inhibition of specific enzymes .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxane core and exhibit similar chemical properties.
N-Substituted benzenesulfonamides: These compounds have similar functional groups and are used in similar applications.
Uniqueness
Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further study.
生物活性
Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N,N-dimethyl-, hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
- Chemical Formula : C12H17N2O3·HCl
- CAS Number : 21398-66-3
- Molecular Weight : 257.74 g/mol
This compound belongs to a class of ethylamine derivatives that have been studied for their psychotropic and therapeutic effects, particularly in neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzyme inhibition. The compound exhibits the following mechanisms:
- Catecholaminergic Activity : It enhances catecholamine release through a mechanism known as the catecholaminergic activity enhancing (CAE) effect. This involves amplification of membrane potential-dependent exocytosis .
- Receptor Binding : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter pathways that are critical for mood regulation and cognitive function .
Antidepressant Effects
Research indicates that this compound shows promise as an antidepressant. In animal models, it has been observed to improve learning abilities in rats subjected to catecholamine depletion . The implications suggest potential utility in treating mood disorders.
Neuroprotective Properties
The compound's neuroprotective effects have been explored in the context of neurodegenerative diseases. Studies have demonstrated that it may protect against neuronal damage by modulating apoptotic pathways and inhibiting antiapoptotic proteins such as Bcl-2 .
Antitumor Activity
Ethylamine derivatives, including this specific compound, have shown antitumor activity in various cancer cell lines. For instance, studies utilizing the sulforhodamine B assay on prostate cancer cells indicated significant cytotoxic effects linked to receptor modulation .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antidepressant Research : A study highlighted the CAE effect's role in enhancing catecholamine release, which is crucial for mood regulation. This finding supports the compound's potential as a treatment for depression-related disorders .
- Neuroprotection : In vitro studies showed that Ethylamine derivatives can sensitize cancer cells to chemotherapy by inhibiting antiapoptotic pathways. This suggests a dual role in both neuroprotection and cancer therapy .
- Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects on various cancer cell lines, indicating its potential use as an anticancer agent. In particular, it was effective against cells with overexpressed Bcl-2 proteins, suggesting a targeted therapeutic strategy .
特性
CAS番号 |
3308-62-1 |
|---|---|
分子式 |
C12H18ClNO3 |
分子量 |
259.73 g/mol |
IUPAC名 |
2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-13(2)5-6-14-10-3-4-11-12(9-10)16-8-7-15-11;/h3-4,9H,5-8H2,1-2H3;1H |
InChIキー |
VRCSNYKNBODDIM-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC1=CC2=C(C=C1)OCCO2.[Cl-] |
正規SMILES |
CN(C)CCOC1=CC2=C(C=C1)OCCO2.Cl |
同義語 |
P 30 P-30 P-30 composite P-30 composite resin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















